molecular formula C13H11BrClNO2S B7498441 3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide

3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide

Cat. No.: B7498441
M. Wt: 360.65 g/mol
InChI Key: JNAQLCQWOCPGNC-UHFFFAOYSA-N
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Description

3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a bromine atom attached to a benzene ring, which is further connected to a sulfonamide group and a chlorophenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide typically involves the amidation reaction. One common method is to react 3-bromobenzenesulfonyl chloride with 2-chlorobenzylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

    Nucleophilic substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

Scientific Research Applications

3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antibacterial and anticancer agents.

    Biological Studies: It serves as a probe to study enzyme inhibition and protein interactions.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with a fluorine atom instead of a chlorine atom.

    3-bromo-N-(4-chlorophenyl)benzenesulfonamide: Similar structure but with the chlorine atom in a different position on the phenyl ring.

Uniqueness

3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research.

Properties

IUPAC Name

3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClNO2S/c14-11-5-3-6-12(8-11)19(17,18)16-9-10-4-1-2-7-13(10)15/h1-8,16H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAQLCQWOCPGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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